N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
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Description
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O2S and its molecular weight is 356.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and 1,2,4-triazole derivatives, have been reported to interact with various targets, including enzymes likeCYP-450 . These enzymes play a crucial role in drug metabolism and bioactivation.
Mode of Action
In the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit or modulate the activity of the enzyme, leading to changes in the metabolic processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The carbonyl group is known to form hydrogen bonds, which could impact the compound’s solubility and absorption .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-12-4-1-3-11(9-12)15-20-17-22(21-15)13(10-25-17)6-7-19-16(23)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZQAHIYVQPWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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